Cas no 95970-08-4 (1,4-dibromo-2-methoxybenzene)

1,4-Dibromo-2-methoxybenzene is a brominated aromatic compound featuring a methoxy substituent at the ortho position relative to the dibromo substitution pattern. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings. The electron-donating methoxy group enhances the compound's utility in regioselective functionalization, while the bromine atoms serve as efficient leaving groups for further derivatization. Its crystalline solid form and well-defined melting point ensure consistent handling and purity. This compound is commonly employed in pharmaceutical, agrochemical, and materials science research for constructing complex aromatic frameworks.
1,4-dibromo-2-methoxybenzene structure
1,4-dibromo-2-methoxybenzene structure
Product name:1,4-dibromo-2-methoxybenzene
CAS No:95970-08-4
MF:C7H6Br2O
MW:265.929940700531
MDL:MFCD07780698
CID:892047
PubChem ID:13399557

1,4-dibromo-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dibromoanisole
    • 1,4-dibromo-2-methoxybenzene
    • 1,4-dibromo-2-methoxy-benzene
    • 1,4-dibromo-3-methoxybenzene
    • 2,4-DICHLOROBENZENEDIAZONIUM 1,5-NAPHTHALENEDISULFONATE HYDRATE
    • Benzene,1,4-dibromo-2-methoxy
    • 1,4-Dibromo-2-methoxybenzene (ACI)
    • MDL: MFCD07780698
    • Inchi: 1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
    • InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(OC)C(Br)=CC=1

Computed Properties

  • Exact Mass: 263.87900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.823±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 257-261 ºC
  • Flash Point: 99.1±20.3 ºC,
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),
  • PSA: 9.23000
  • LogP: 3.22020

1,4-dibromo-2-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM195083-100g
1,4-dibromo-2-methoxybenzene
95970-08-4 95+%
100g
$355 2022-06-09
eNovation Chemicals LLC
D565550-10g
2,5-Dibromoanisole
95970-08-4 97%
10g
$380 2023-09-03
Chemenu
CM195083-500g
1,4-dibromo-2-methoxybenzene
95970-08-4 95+%
500g
$1047 2021-06-16
eNovation Chemicals LLC
D961328-100g
Benzene, 1,4-dibromo-2-methoxy-
95970-08-4 97%
100g
$160 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SU659-5g
1,4-dibromo-2-methoxybenzene
95970-08-4 98%
5g
465.0CNY 2021-08-04
eNovation Chemicals LLC
D565550-25g
2,5-Dibromoanisole
95970-08-4 97%
25g
$98 2024-05-24
Enamine
EN300-1897812-100.0g
1,4-dibromo-2-methoxybenzene
95970-08-4 95%
100g
$850.0 2023-06-03
Enamine
EN300-1897812-0.1g
1,4-dibromo-2-methoxybenzene
95970-08-4 95%
0.1g
$19.0 2023-09-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1099-5G
1,4-dibromo-2-methoxybenzene
95970-08-4 95%
5g
¥ 534.00 2023-04-12
eNovation Chemicals LLC
D565550-1g
2,5-Dibromoanisole
95970-08-4 97%
1g
$58 2024-05-24

1,4-dibromo-2-methoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
An amphiphilic pyrene sheet for selective functionalization of graphene
Lee, Dong-Woo; Kim, Taehoon; Lee, Myongsoo, Chemical Communications (Cambridge, 2011, 47(29), 8259-8261

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; Perry, Gregory J. P.; Cannas, Diego M.; Larrosa, Igor, Chemical Science, 2018, 9(15), 3860-3865

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  rt; overnight, 70 °C
1.2 Reagents: Water
Reference
Thienopyridines as melanin-concentrating hormone receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  12 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ;  40 - 65 °C
Reference
Method for preparing 2,5-dibromophenol
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Ethanol
Reference
Polybromo-aromatic compounds. III. Synthesis of bromo-substituted anisoles
Shishkin, V. N.; Tanaseichuk, B. S.; Lapin, K. K.; Ivkina, A. A.; Butin, K. P., Zhurnal Organicheskoi Khimii, 1984, 20(12), 2588-99

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, 65 °C
1.2 Reagents: Ammonia Solvents: Water
Reference
Active Molybdenum-Based Anode for Dehydrogenative Coupling Reactions
Beil, Sebastian B.; Mueller, Timo; Sillart, Sydney B.; Franzmann, Peter; Bomm, Alexander; et al, Angewandte Chemie, 2018, 57(9), 2450-2454

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Pyridine
Reference
Polybromo aromatic compounds. IV. Methoxydebromination of polybromobenzenes in pyridine
Shishkin, V. N.; Lapin, K. K.; Tanaseichuk, B. S.; Butin, K. P., Zhurnal Organicheskoi Khimii, 1988, 24(3), 577-83

1,4-dibromo-2-methoxybenzene Raw materials

1,4-dibromo-2-methoxybenzene Preparation Products

1,4-dibromo-2-methoxybenzene Related Literature

  • 1. Displacement of an acetamido- and a nitro-group during bromination of an aromatic compound
    Charles R. Harrison,J. F. W. McOmie J. Chem. Soc. C 1966 997

Additional information on 1,4-dibromo-2-methoxybenzene

Chemical Profile of 1,4-dibromo-2-methoxybenzene (CAS No. 95970-08-4)

1,4-dibromo-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 95970-08-4, is a brominated aromatic compound featuring a methoxy substituent on its benzene ring. This chemical entity has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules.

The molecular structure of 1,4-dibromo-2-methoxybenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 4 positions, and a methoxy group at the 2 position. This particular arrangement imparts unique reactivity patterns, making it a useful precursor for further functionalization. The presence of both bromine and methoxy groups allows for selective transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings, which are pivotal in modern synthetic chemistry.

In recent years, 1,4-dibromo-2-methoxybenzene has been extensively explored in the synthesis of pharmaceutical intermediates. Its brominated aromatic core serves as a scaffold for constructing more complex molecules with potential therapeutic applications. For instance, researchers have utilized this compound in the preparation of antiviral and anticancer agents. The bromine atoms can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups that are essential for drug design.

One notable application of 1,4-dibromo-2-methoxybenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in anticancer therapies. By incorporating this compound into the structure of kinase inhibitors, scientists can modulate specific signaling pathways implicated in diseases such as cancer. The methoxy group provides a handle for further derivatization, allowing for fine-tuning of the inhibitor's binding affinity and selectivity.

Moreover, 1,4-dibromo-2-methoxybenzene has found utility in the development of materials with specialized properties. Its aromatic nature and halogen substituents make it an excellent candidate for designing organic semiconductors and liquid crystals. These materials are integral to advanced technologies such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The ability to modify its structure through cross-coupling reactions enables the creation of tailored materials with enhanced performance characteristics.

The synthesis of 1,4-dibromo-2-methoxybenzene typically involves bromination and methylation reactions starting from commercially available precursors such as anisole (methoxybenzene). The bromination step is often carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Subsequent methylation or other functionalizations can be performed to achieve the desired product.

Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of producing 1,4-dibromo-2-methoxybenzene. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These techniques have not only improved yield but also reduced the environmental impact of synthetic processes by minimizing waste generation.

In conclusion, 1,4-dibromo-2-methoxybenzene (CAS No. 95970-08-4) is a multifaceted chemical entity with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it an indispensable intermediate in modern chemical research. As our understanding of its reactivity evolves, so too will its role in developing innovative solutions across multiple industries.

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